![molecular formula C26H27F3N4O3 B6562347 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 921463-06-1](/img/structure/B6562347.png)
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C26H27F3N4O3 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.20352522 g/mol and the complexity rating of the compound is 846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
The compound 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a dihydropyridine core, a phenylpiperazine moiety, and a trifluoromethylphenylacetamide group, making it an interesting candidate for medicinal chemistry research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C26H27F3N4O3 |
Molecular Weight | 500.5 g/mol |
CAS Number | 921478-72-0 |
The precise mechanism of action of this compound remains under investigation. However, it is hypothesized to interact with various biological targets:
- Neurotransmitter Receptors : The phenylpiperazine component may engage with serotonin and dopamine receptors, which could influence mood and behavior.
- Ion Channels : The dihydropyridine structure is known to modulate calcium channels, potentially affecting muscle contraction and neurotransmitter release.
These interactions may lead to significant biological effects, including anti-inflammatory and analgesic properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures demonstrate robust antitumor effects in xenograft models. For instance, analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antidepressant Effects : Due to its interaction with neurotransmitter systems, there is potential for antidepressant activity. Compounds with similar piperazine structures have shown promise in preclinical models for treating depression.
- Cholinesterase Inhibition : Some derivatives have been tested for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. For example, related compounds demonstrated IC50 values comparable to established inhibitors like physostigmine.
Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of related dihydropyridine compounds, researchers found that dosages around 160 mg/kg significantly reduced tumor growth in Karpas-422 xenograft models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Study 2: Neuropharmacological Assessment
A series of behavioral assays were conducted using rodent models to assess the antidepressant potential of phenylpiperazine derivatives. Results indicated that certain derivatives significantly reduced depressive-like behaviors in forced swim tests, suggesting potential for clinical application.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the piperazine and dihydropyridine moieties can lead to enhanced potency and selectivity:
Modification | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and receptor binding affinity |
Piperazine Substituents | Altered selectivity for neurotransmitter receptors |
Scientific Research Applications
Key Structural Features
Feature | Description |
---|---|
Dihydropyridine Core | Central structure involved in biological activity |
Phenylpiperazine Moiety | Potential interaction with neurotransmitter receptors |
Trifluoromethyl Group | Enhances lipophilicity and biological activity |
Medicinal Chemistry
The compound is being investigated for its pharmacological activities , including:
- Anti-inflammatory effects : Research indicates that derivatives of dihydropyridine compounds can inhibit inflammatory pathways.
- Analgesic properties : Studies suggest potential pain-relieving effects through modulation of pain receptors.
- Anticancer activity : Preliminary studies show that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Biological Interactions
Research into the interactions of this compound with biological macromolecules has revealed:
- Protein Binding : The phenylpiperazine moiety may facilitate binding to various protein targets, influencing signal transduction pathways.
- Nucleic Acid Interaction : Investigations are ongoing into how this compound interacts with DNA/RNA, potentially affecting gene expression.
Synthetic Organic Chemistry
The synthesis of this compound serves as a model for studying complex organic reactions:
- Synthetic Routes : The preparation typically involves a multi-step synthesis starting from simpler precursors through Hantzsch reactions and amide bond formation.
Synthetic Methodology
Step | Reaction Type | Key Reagents |
---|---|---|
Synthesis of Dihydropyridine | Condensation | Aldehyde, β-keto ester, amine |
Introduction of Piperazine | Nucleophilic Substitution | Piperazine derivative |
Formation of Amide | Coupling Reaction | EDCI, Triethylamine |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The results indicated that modifications to the dihydropyridine core significantly enhanced cytotoxicity against various cancer cell lines.
Case Study 2: Neurotransmitter Modulation
Research in Neuropharmacology demonstrated that derivatives of this compound could modulate serotonin receptors, suggesting potential applications in treating mood disorders.
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3N4O3/c1-36-24-17-33(18-25(35)30-20-7-5-6-19(14-20)26(27,28)29)22(15-23(24)34)16-31-10-12-32(13-11-31)21-8-3-2-4-9-21/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDHJXHREFYPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.